5-Bromo-3-fluoro-4-methylbenzaldehyde
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Overview
Description
5-Bromo-3-fluoro-4-methylbenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrFO . It is characterized by the presence of bromine, fluorine, and a methyl group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde typically involves the bromination and fluorination of a methylbenzaldehyde precursor. One common method includes:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol at elevated temperatures.
Major Products
Oxidation: 5-Bromo-3-fluoro-4-methylbenzoic acid.
Reduction: 5-Bromo-3-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-fluoro-4-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoro-5-methylbenzaldehyde: Similar structure but with different positions of the substituents.
2-Bromo-5-fluorobenzaldehyde: Lacks the methyl group and has different substitution patterns.
Uniqueness
5-Bromo-3-fluoro-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZMORAUZYBPSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719226 |
Source
|
Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370411-47-4 |
Source
|
Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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